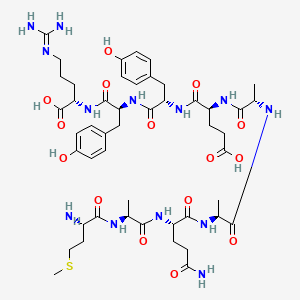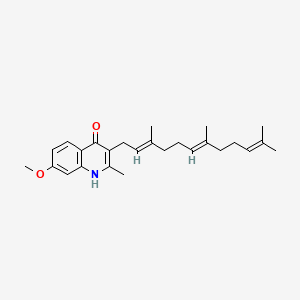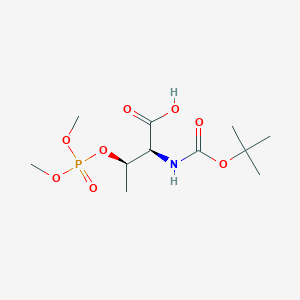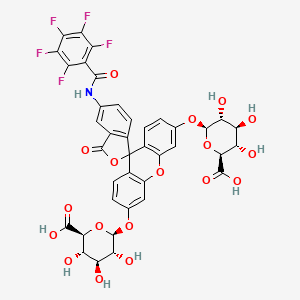
FDGlcU
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorescein di-β-D-glucuronide (FDGlcU) is a compound used primarily as a fluorescent probe in scientific research. It is colorless and non-fluorescent until it is hydrolyzed to the monoglucuronide and then to the highly fluorescent fluorescein . This property makes it valuable for non-invasive imaging and real-time monitoring of biological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fluorescein di-β-D-glucuronide involves the conjugation of fluorescein with two mono-glucuronides. The reaction conditions typically require a controlled environment to ensure the proper conjugation and preservation of the fluorescent properties .
Industrial Production Methods
Industrial production of fluorescein di-β-D-glucuronide involves large-scale synthesis under stringent quality control measures. The compound is produced in bulk quantities and is often stored at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions
Fluorescein di-β-D-glucuronide undergoes hydrolysis reactions, where it is converted from a non-fluorescent state to a fluorescent state. This hydrolysis is catalyzed by β-glucuronidase enzymes .
Common Reagents and Conditions
The hydrolysis reaction typically involves the use of β-glucuronidase enzymes under physiological conditions. The reaction is monitored using fluorescence spectroscopy, with excitation and emission wavelengths of 480 nm and 514 nm, respectively .
Major Products Formed
The major product formed from the hydrolysis of fluorescein di-β-D-glucuronide is fluorescein, which exhibits high fluorescence activity .
科学的研究の応用
Fluorescein di-β-D-glucuronide is widely used in various scientific research fields:
作用機序
Fluorescein di-β-D-glucuronide exerts its effects through enzymatic hydrolysis. The compound is non-fluorescent until it is hydrolyzed by β-glucuronidase enzymes, resulting in the release of highly fluorescent fluorescein . This mechanism allows for the real-time imaging of enzymatic activities and the monitoring of biological processes .
類似化合物との比較
Fluorescein di-β-D-glucuronide is unique in its ability to transition from a non-fluorescent to a fluorescent state upon enzymatic hydrolysis. Similar compounds include:
4-Methylumbelliferyl β-D-glucuronide (MUGlcU): Used for detecting β-glucuronidase activity in various samples.
Coumarin Glucuronides: Employed in the quantitative analysis of β-glucuronidase activity.
Fluorescein di-β-D-glucuronide stands out due to its high fluorescence activity and its application in non-invasive imaging techniques .
特性
分子式 |
C39H28F5NO18 |
|---|---|
分子量 |
893.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[6'-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxo-5-[(2,3,4,5,6-pentafluorobenzoyl)amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C39H28F5NO18/c40-20-19(21(41)23(43)24(44)22(20)42)33(52)45-10-1-4-14-13(7-10)36(57)63-39(14)15-5-2-11(58-37-29(50)25(46)27(48)31(61-37)34(53)54)8-17(15)60-18-9-12(3-6-16(18)39)59-38-30(51)26(47)28(49)32(62-38)35(55)56/h1-9,25-32,37-38,46-51H,(H,45,52)(H,53,54)(H,55,56)/t25-,26-,27-,28-,29+,30+,31-,32-,37+,38+/m0/s1 |
InChIキー |
FZYCODLHHHKEGD-JXWZXEQKSA-N |
異性体SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)OC7=C4C=CC(=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O |
正規SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



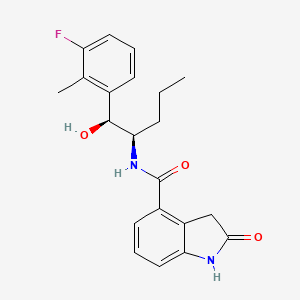
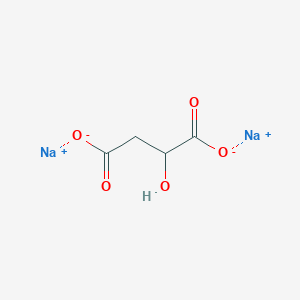

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
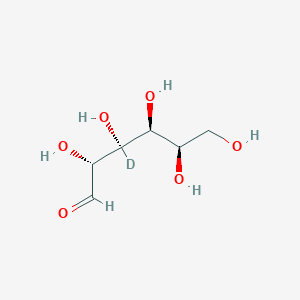
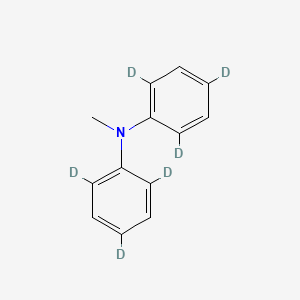

![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
